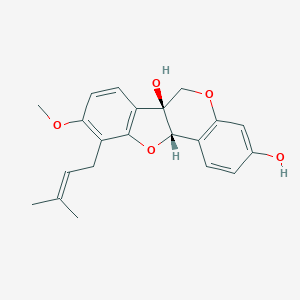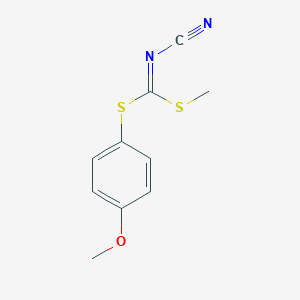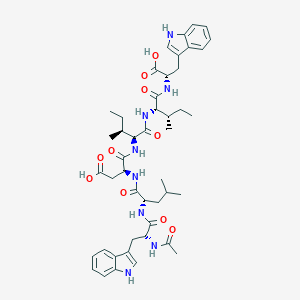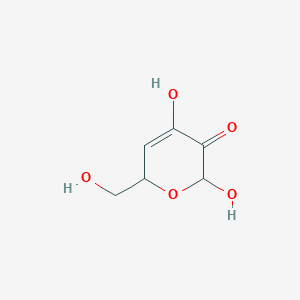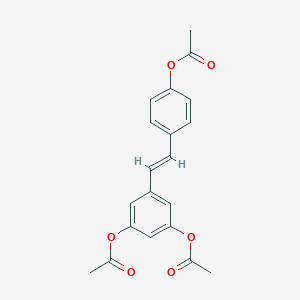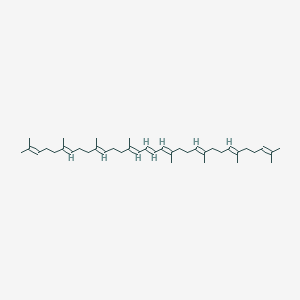
Phytoene
Overview
Description
Phytoene is a colorless carotenoid and the first C(40) intermediate in the biosynthesis of carotenoids. It is synthesized from geranylgeranyl diphosphate (GGPP) through a two-step enzymatic process involving the coupling of two GGPP molecules to form prethis compound diphosphate (PPPP) and the subsequent conversion of PPPP to this compound . This compound is a noncrystalline polyene that has been isolated from various plant materials such as tomatoes and carrot oil .
Synthesis Analysis
The synthesis of this compound is catalyzed by the enzyme this compound synthase. This enzyme has been characterized in different organisms, including Capsicum chromoplast stroma , the cyanobacterium Synechococcus PCC7942 , and tomato chloroplasts . This compound synthase is a bifunctional enzyme that catalyzes both the coupling of GGPP molecules and the conversion of PPPP to this compound. The enzyme requires Mn2+ for its activity and follows Michaelis-Menten kinetics . In tomato chloroplasts, this compound synthase is associated with a large protein complex and requires ATP for catalytic activity .
Molecular Structure Analysis
The molecular structure of this compound has been established through various spectral analyses. This compound is identified as 15,15' cis-7,8,7',8',11,12,11',12'-octahydrolycopene. Its structure is acyclic and isoprenic, and it is a precursor to other carotenoids such as phytofluene and ζ-carotene .
Chemical Reactions Analysis
This compound undergoes desaturation reactions catalyzed by this compound desaturase (PDS), which introduces double bonds into the this compound molecule. PDS is a membrane-bound enzyme that interacts with this compound and the electron acceptor plastoquinone. The reaction mechanism involves the isomerization of double bonds from trans to cis configurations . The herbicide norflurazon inhibits PDS by binding to the plastoquinone site, blocking the reoxidation of the reduced flavin adenine dinucleotide (FAD) .
Physical and Chemical Properties Analysis
This compound is a colorless compound with a weak Carr-Price reaction and a characteristic reaction with the Liebermann-Burchard test. It has a maximal absorption at 286 nm with an absorbancy index of 85 in hexane or isooctane. The physical and chemical properties of this compound, such as its adsorption behavior on magnesia and alumina, have been utilized to develop methods for its isolation and assay in plant materials .
Scientific Research Applications
Bioactivity and Bioavailability :
- Phytoene is a valuable colorless carotenoid used in nutraceuticals and cosmetic products. It is favored for its stability, photo-insensitivity, and long shelf life. This compound has antioxidant properties, inhibits lipoprotein oxidation, and offers protection against UVB light. It also exhibits potential anticancer activity and may decrease cholesterol levels. Strategies to enhance this compound production include in vitro cultures of plants, algae, and microorganisms, and employing metabolic engineering strategies (Miras-Moreno, Pedreño, & Almagro Romero, 2018).
Absorption and Distribution Kinetics :
- This compound exhibits different kinetic characteristics in human plasma compared to other carotenoids like lycopene. This includes a higher bioavailability, slower clearance from chylomicrons, and greater rates of deposition and utilization by tissue. These properties provide insights into why this compound enriches in plasma and tissues differently than lycopene (Moran et al., 2016).
This compound Production Systems :
- The red yeast Xanthophyllomyces dendrorhous has been engineered to produce this compound, a colorless carotenoid with increasing economic potential, especially for skin care. This is achieved by preventing its metabolism in the carotenoid pathway and enhancing precursor supply through genetic engineering (Pollmann, Breitenbach, & Sandmann, 2017).
This compound in Microalgal Cultures :
- Dunaliella salina, a halotolerant green microalga and rich source of natural carotenoids, can be used to over-produce this compound. This is achieved using mitosis inhibitors like propyzamide and chlorpropham, which significantly enhance this compound yield, especially when combined with red light (Xu & Harvey, 2021).
This compound Production in Archaea :
- The hyperthermophilic archaeon Thermococcus kodakarensis was genetically engineered to produce this compound. By introducing a squalene/phytoene synthase homolog and disrupting a gene involved in hydrolyzing acetyl-CoA, the precursor of this compound, a significant enhancement in this compound production was achieved (Fuke et al., 2018).
Molecular Evolution of Carotenoid Biosynthesis :
- This compound synthase plays a key role in β-carotene biosynthesis, found in archaea, prokaryotes, fungi, and plants. The molecular phylogeny of enzymes and genes involved in this process reveals how they were modified over time, giving rise to plant constituents (Sandmann, 2002).
Inhibitor Studies and Reaction Mechanisms :
- The structure of this compound desaturase provides insights into herbicide binding and carotene desaturation mechanisms. The unique active center architecture of this compound desaturase suggests a "flavin only" mechanism for carotene desaturation, differing from bacterial carotene desaturase CRTI, yet showing evolutionary relatedness (Brausemann et al., 2017).
Skin Care Applications :
- This compound and phytofluene (P&P) are beneficial for skin care, including skin lightening, anti-inflammatory activity, and protection against UV and oxidative damage (Oppen-Bezalel, 2009).
Mechanism of Action
Target of Action
Phytoene primarily targets the This compound Synthase (PSY) enzyme, which is a major rate-limiting enzyme of carotenogenesis . PSY catalyzes the first committed step in the carotenoid biosynthesis pathway . This enzyme is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues .
Mode of Action
This compound’s mode of action involves its interaction with the PSY enzyme. PSY catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9’-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene . This process is crucial for the biosynthesis of carotenoids.
Biochemical Pathways
This compound plays a significant role in the carotenoid biosynthesis pathway. It is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of this compound synthase . The subsequent desaturation of this compound through the action of this compound desaturase leads to the formation of lycopene . This pathway is primarily dependent on plastid membrane association and involves a group of nuclear-encoded enzymes .
Pharmacokinetics
The bioavailability of this compound is influenced by its stability, photo-insensitivity, and long shelf life . These properties make it an ideal ingredient in nutraceuticals and cosmetic products . .
Result of Action
This compound has several beneficial effects on human health. It acts as an antioxidant, inhibiting lipoprotein oxidation and protecting against UVB light . Some studies have suggested that it could also have anticancer activity and could decrease cholesterol levels . Moreover, this compound’s ability to absorb in regions of damaging wavelengths or act as a scavenger of singlet oxygen-free radicals plays an important role in protecting against B-UV light, minimizing the degree of UV-induced erythema .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the carotenoid biosynthesis process, which involves this compound, can be modified by the source of the this compound biosynthetic pathway genes used, the design of the construction to express the same, and the host strains used . Furthermore, the regulation of PSY, a primary target of this compound, is influenced by diverse developmental and environmental cues .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Phytoene is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) by the enzyme this compound synthase (PSY) . PSY is a major rate-limiting enzyme of carotenogenesis and is highly regulated by various factors to modulate carotenoid biosynthesis .
Cellular Effects
This compound has several beneficial effects on human health. It acts as an antioxidant, inhibits lipoprotein oxidation, and protects against UVB light . Some studies have suggested that this compound could also have anticancer activity and could decrease cholesterol levels .
Molecular Mechanism
This compound synthase (PSY) catalyzes the first committed step of carotenogenesis by condensing two molecules of geranylgeranyl diphosphate (GGPP) derived from the methylerythritol phosphate (MEP) pathway to produce the C40 hydrocarbon 15-cis-phytoene .
Temporal Effects in Laboratory Settings
The period 14 days post anthesis (DPA) was found to be a key regulation node during grain development . The presence of this compound at all developmental fruit stages is extremely rare and appears to trigger the coordinated synthesis of carotenoids .
Metabolic Pathways
This compound is involved in the carotenoid biosynthesis pathway. It is produced from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of the enzyme this compound synthase .
Transport and Distribution
Carotenoids, including this compound, are synthesized in nearly all kinds of plastids and are abundant in chloroplasts and chromoplasts in plant cells .
Subcellular Localization
This compound synthase, the enzyme that synthesizes this compound, is localized in the chloroplasts . This suggests that this compound itself may also be localized within the chloroplasts where it is synthesized.
properties
IUPAC Name |
(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPJIGOMTXXLP-KEKOKYSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202309 | |
| Record name | Phytoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytoene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
540-04-5 | |
| Record name | trans-Phytoene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (All-E) phytoene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYTOENE, (ALL-E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E4NJ6N51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytoene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





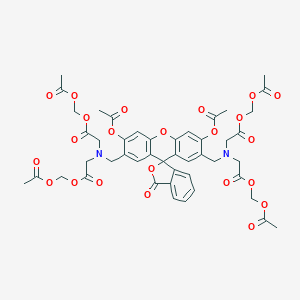

![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)
